![molecular formula C9H12O4S B1340666 Ethanol, 2-[4-(methylsulfonyl)phenoxy]- CAS No. 96939-96-7](/img/structure/B1340666.png)
Ethanol, 2-[4-(methylsulfonyl)phenoxy]-
Übersicht
Beschreibung
Ethanol, 2-[4-(methylsulfonyl)phenoxy]- is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its molecular weight of 251.28 g/mol, a melting point of 115-119°C, and a boiling point of 376.4°C at 760 mmHg. It is stable under normal conditions but can decompose when exposed to heat, light, and air.
Vorbereitungsmethoden
The synthesis of Ethanol, 2-[4-(methylsulfonyl)phenoxy]- involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents can vary, but the general process involves the coupling of a phenyl boronic acid derivative with an appropriate halide under the influence of a palladium catalyst.
Analyse Chemischer Reaktionen
Ethanol, 2-[4-(methylsulfonyl)phenoxy]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
Ethanol, 2-[4-(methylsulfonyl)phenoxy]- has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound has been studied for its antimicrobial and anti-inflammatory properties.
Medicine: It shows potential as a dual antimicrobial and anti-inflammatory agent, making it a candidate for treating infections and inflammation simultaneously.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of Ethanol, 2-[4-(methylsulfonyl)phenoxy]- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a role in inflammation . The compound’s ability to release nitric oxide (NO) also contributes to its anti-inflammatory effects by promoting vasodilation and inhibiting platelet aggregation .
Vergleich Mit ähnlichen Verbindungen
Ethanol, 2-[4-(methylsulfonyl)phenoxy]- can be compared to other similar compounds such as:
Phenoxyethanol: Used as an antiseptic and preservative.
2-(4-methylsulfonylphenyl) indole derivatives: These compounds also exhibit antimicrobial and anti-inflammatory activities. The uniqueness of Ethanol, 2-[4-(methylsulfonyl)phenoxy]- lies in its dual antimicrobial and anti-inflammatory properties, which make it a promising candidate for therapeutic applications.
Eigenschaften
IUPAC Name |
2-(4-methylsulfonylphenoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4S/c1-14(11,12)9-4-2-8(3-5-9)13-7-6-10/h2-5,10H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJFJMACPXQCZMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70564740 | |
| Record name | 2-[4-(Methanesulfonyl)phenoxy]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70564740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96939-96-7 | |
| Record name | 2-[4-(Methanesulfonyl)phenoxy]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70564740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

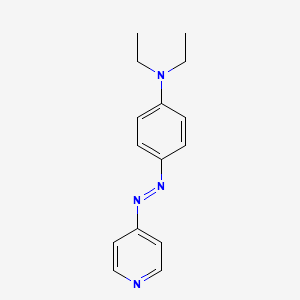
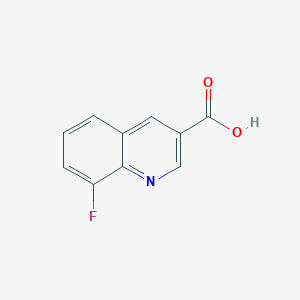
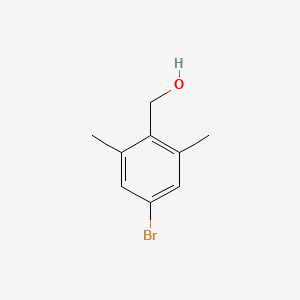
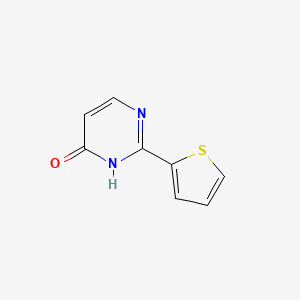
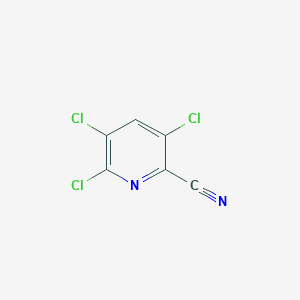

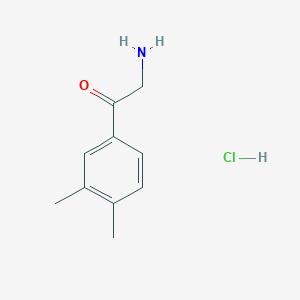
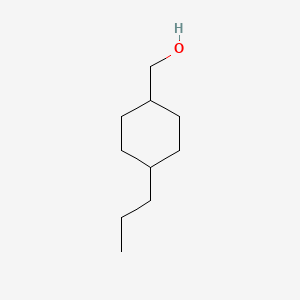
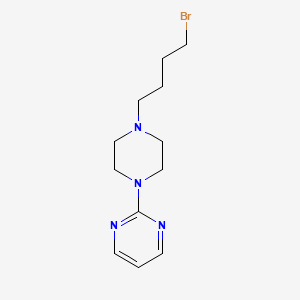
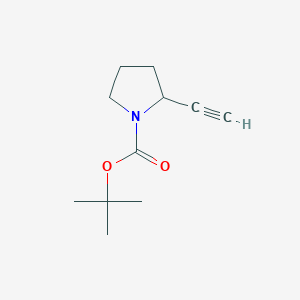
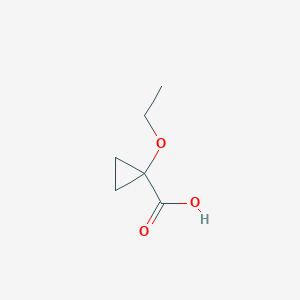
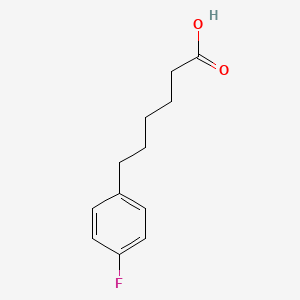
![Ethyl 6-chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B1340623.png)
